molecular formula C21H23NO2 B11129346 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperidin-1-yl)ethanone

2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperidin-1-yl)ethanone

Cat. No.: B11129346
M. Wt: 321.4 g/mol
InChI Key: UJCDIHIWELJYAK-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperidin-1-yl)ethanone is a synthetic organic compound featuring a benzofuran ring fused to a dihydro structure and a 4-phenylpiperidine moiety linked via an ethanone bridge.

Properties

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperidin-1-yl)ethanone

InChI

InChI=1S/C21H23NO2/c23-21(15-16-6-7-19-10-13-24-20(19)14-16)22-11-8-18(9-12-22)17-4-2-1-3-5-17/h1-7,14,18H,8-13,15H2

InChI Key

UJCDIHIWELJYAK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)CC3=CC4=C(CCO4)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperidin-1-yl)ethanone typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Piperidine Ring: The piperidine ring is usually synthesized through the hydrogenation of pyridine derivatives.

    Coupling of Benzofuran and Piperidine Rings: The final step involves coupling the benzofuran and piperidine rings through a condensation reaction, often using reagents such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran or piperidine rings are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents, nucleophiles

Major Products

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted benzofuran and piperidine derivatives

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter systems such as serotonin and norepinephrine .
  • CNS Disorders : It is hypothesized that this compound could be beneficial in treating central nervous system disorders, including Alzheimer's disease and other forms of dementia. The mechanism may involve the inhibition of specific enzymes or modulation of signaling pathways associated with neurodegeneration .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of related compounds, suggesting that 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperidin-1-yl)ethanone may also possess similar activities. For example, compounds derived from benzofuran have demonstrated significant antibacterial effects against multi-drug resistant strains .

Material Science

This compound can serve as a precursor for synthesizing novel materials due to its unique chemical structure. The functional groups present allow for modifications that can enhance material properties such as thermal stability and mechanical strength.

Case Study 2: Antimicrobial Efficacy

In vitro tests performed on benzofuran-based compounds revealed minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL against various bacterial strains . These findings support the hypothesis that this compound could exhibit similar antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs share the ethanone-piperidine core but differ in heterocyclic substituents and functional groups. Key comparisons include:

Table 1: Molecular and Calculated Property Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
Target Compound: 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperidin-1-yl)ethanone C21H21NO2* 319.40 ~3.1 3 4
1-(4-Phenylpiperidin-1-yl)-2-(4-oxo-1,4,5,6-tetrahydro-3H-1,4-benzodiazepin-3-yl)ethanone C22H23N3O2 361.44 ~2.5 4 5
2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone C18H21N3O4S 375.40 2.8 7 4
2-[N'-(4-Hydroxy-benzylidene)-hydrazino]-1-(2-methyl-indolo[2,3-b]quinoxalin-6-yl)-ethanone C25H19N5O2 429.45 ~4.0 5 6

Key Structural and Functional Differences

Heterocyclic Core :

  • The target compound employs a dihydrobenzofuran system, offering rigidity and moderate lipophilicity (XLogP3 ~3.1).
  • The benzodiazepine derivative in replaces benzofuran with a 1,4-benzodiazepin-3-yl group, introducing an additional nitrogen and ketone, reducing lipophilicity (XLogP3 ~2.5) and increasing hydrogen-bonding capacity.
  • The benzodioxin-oxadiazole analog incorporates a 1,4-benzodioxin and oxadiazole ring, enhancing polarity (7 H-bond acceptors) and sulfur-based reactivity.

Hydrazino-linked indoloquinoxaline derivatives (e.g., ) introduce planar aromatic systems, significantly increasing molecular weight (~429 g/mol) and lipophilicity (XLogP3 ~4.0), which may impact blood-brain barrier permeability.

Synthetic Complexity: The target compound’s synthesis likely involves Friedel-Crafts acylation or Suzuki coupling, similar to methods described for indoloquinoxaline derivatives. The benzodiazepine analog may require multi-step cyclization, while the oxadiazole-sulfanyl derivative involves thiol-ene or nucleophilic substitution.

Pharmacological Implications (Inferred from Structural Analogues)

  • Benzofuran-Piperidine Hybrids : The dihydrobenzofuran core may confer antioxidant or anti-inflammatory activity, as seen in related benzofuran derivatives. The 4-phenylpiperidine group could modulate dopamine or serotonin receptors.
  • Benzodiazepine Analogs : The compound in may exhibit anxiolytic or sedative properties due to structural similarity to benzodiazepine drugs.
  • Oxadiazole Derivatives : The sulfanyl-oxadiazole group in is associated with antimicrobial or anticancer activity in literature, though specific data for this compound are lacking.

Biological Activity

The compound 2-(2,3-dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperidin-1-yl)ethanone is a benzofuran derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, neuropharmacological effects, and mechanisms of action based on diverse sources of scientific literature.

  • Molecular Formula : C22H26N2O2
  • Molecular Weight : 350.46 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 Value (µM)
Compound AK562 (Leukemia)15
Compound BMOLT-4 (Leukemia)12
Compound CA2780 (Ovarian Cancer)11

In particular, the compound has been reported to induce apoptosis in leukemia cells by increasing reactive oxygen species (ROS) levels and activating caspases involved in the apoptotic pathway. Flow cytometry analysis demonstrated that after 48 hours of exposure, there was a significant increase in caspase activity, indicating robust pro-apoptotic effects .

2. Neuropharmacological Effects

The compound's structural similarities with psychoactive substances suggest potential neuropharmacological activity. Studies indicate that compounds with similar structures can act as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), which may contribute to their psychoactive effects. For instance, related compounds have shown to enhance mood and produce empathogenic effects .

The mechanisms through which this compound exerts its biological activity are multifaceted:

Apoptosis Induction

Research indicates that the compound activates intrinsic apoptotic pathways by:

  • Increasing ROS production.
  • Disrupting mitochondrial membrane potential.
  • Activating caspases 3 and 7, which are critical for apoptosis execution .

Receptor Interactions

Similar benzofuran derivatives have been shown to interact with multiple neurotransmitter systems:

  • Serotonin Transporter (SERT) : Inhibition leading to increased serotonin levels.
  • Dopamine Transporter (DAT) : Modulation affecting dopaminergic signaling.
    These interactions may underlie both therapeutic effects in mood disorders and potential side effects .

Case Studies and Research Findings

Several studies have investigated the biological activities of benzofuran derivatives:

  • Study on K562 Cells : This study found that a derivative similar to the target compound induced apoptosis through ROS generation and mitochondrial dysfunction, leading to increased caspase activity after prolonged exposure .
  • Neuropharmacological Evaluation : Research into related compounds demonstrated their ability to modulate neurotransmitter levels, suggesting potential applications in treating mood disorders .
  • Antitumor Activity Assessment : A series of benzofuran derivatives were tested against various cancer cell lines, revealing promising anticancer properties with IC50 values indicating potent cytotoxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperidin-1-yl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized via alkylation or acylation reactions. A suspension of NaH in THF (0°C) is commonly used to deprotonate intermediates, followed by nucleophilic attack on electrophilic carbonyl groups . Optimization involves adjusting stoichiometry, solvent polarity (e.g., THF vs. DMF), and reaction temperature. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can researchers characterize the physicochemical properties of this compound, and what spectral data are critical?

  • Methodological Answer : Key techniques include:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, aryl protons in dihydrobenzofuran resonate at δ 6.5–7.0 ppm, while piperidine protons appear at δ 1.5–3.5 ppm .
  • IR Spectroscopy : Peaks near 1680–1700 cm⁻¹ indicate ketone carbonyl groups. Reference databases like NIST WebBook provide validated spectral comparisons .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What solvent systems and chromatographic methods are effective for purifying this compound?

  • Methodological Answer : Flash chromatography with gradients of n-hexane/EtOAc (e.g., 5:5) or dichloromethane/methanol is typical. For polar derivatives, reverse-phase HPLC with methanol/water (buffered with sodium acetate or 1-octanesulfonate at pH 4.6) improves resolution .

Advanced Research Questions

Q. How can researchers address contradictory spectral data or unexpected byproducts during synthesis?

  • Methodological Answer : Contradictions often arise from tautomerism or residual solvents. Strategies include:

  • Variable Temperature NMR : Resolves dynamic equilibria (e.g., keto-enol tautomers).
  • 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations .
  • Degradation Studies : Accelerated stability testing (e.g., 40°C/75% RH) identifies labile functional groups. Cooling samples during prolonged reactions minimizes thermal degradation .

Q. What strategies are recommended for designing bioactivity assays targeting this compound’s piperidine-benzofuran scaffold?

  • Methodological Answer :

  • Receptor Binding Assays : Use radiolabeled ligands or fluorescence polarization to study interactions with GPCRs or kinases.
  • Buffer Optimization : Sodium acetate (pH 4.6) stabilizes protonation states of basic piperidine nitrogen during in vitro assays .
  • Metabolic Stability : Incubate with liver microsomes and monitor degradation via LC-MS to assess pharmacokinetic liabilities .

Q. How can computational modeling guide structural modifications to enhance this compound’s selectivity or solubility?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., sigma-1 receptors).
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzofuran) with solubility (logP) or permeability (PAMPA assay) .
  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or methoxy) on the phenylpiperidine moiety while maintaining logD < 3 .

Q. What experimental design considerations mitigate limitations in generalizing results from small-scale synthesis to biological studies?

  • Methodological Answer :

  • Batch Consistency : Use statistical design (e.g., DOE) to optimize reaction scale-up parameters (e.g., mixing efficiency, heat transfer).
  • Matrix Effects : Spiked recovery experiments in biological matrices (e.g., plasma) account for interference during LC-MS quantification .
  • Positive/Negative Controls : Include structurally similar analogs to validate assay specificity .

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